6-(4-Carboxyphenyl)nicotinic acid

説明

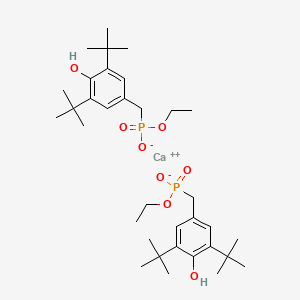

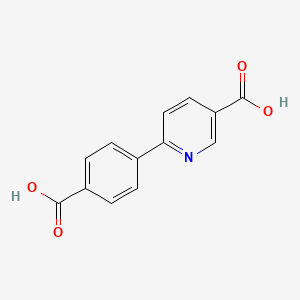

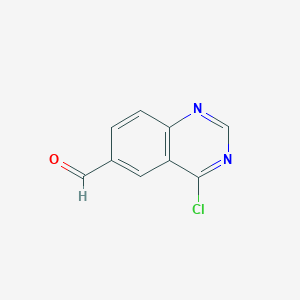

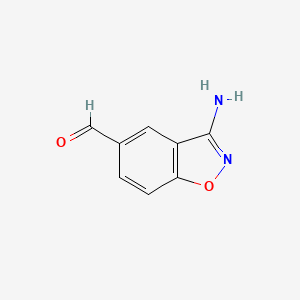

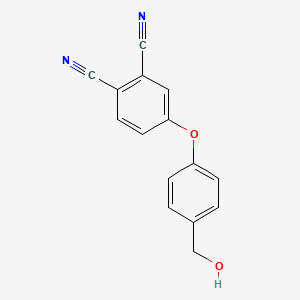

6-(4-Carboxyphenyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. The structure of 6-(4-Carboxyphenyl)nicotinic acid includes a pyridine ring, which is a common scaffold in many biologically active compounds, and it is substituted at the 6-position with a phenyl group that carries a carboxylic acid moiety.

Synthesis Analysis

The synthesis of substituted nicotinic acids, such as 6-(4-Carboxyphenyl)nicotinic acid, can be achieved through regioselective cross-coupling reactions. The abstract from the first paper suggests that the carboxylic acid anion moiety can act as a directing group in the cross-coupling reaction of dihalo heterocycles, such as 2,6-dichloronicotinic acid, to produce selectively substituted nicotinic acids . This implies that through careful selection of reaction conditions and substrates, it is possible to synthesize 6-(4-Carboxyphenyl)nicotinic acid with high regioselectivity.

Molecular Structure Analysis

The molecular structure of 6-(4-Carboxyphenyl)nicotinic acid is characterized by the presence of a carboxylic acid group, which is essential for its biological activity. The second paper indicates that the carboxylic acid of the ligand is crucial for binding to the carbonic anhydrase III enzyme via coordinate bond formation with a Zn+2 ion in the enzyme's active site . This interaction is facilitated by the carboxylic acid group, which acts as a ligand to the metal ion.

Chemical Reactions Analysis

The chemical reactivity of 6-(4-Carboxyphenyl)nicotinic acid is influenced by the functional groups present in its structure. The carboxylic acid group, in particular, is reactive and can participate in various chemical reactions, including esterification and the formation of amides. The cross-coupling reactions mentioned in the first paper are examples of chemical reactions that can be used to synthesize substituted nicotinic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(4-Carboxyphenyl)nicotinic acid are determined by its molecular structure. The presence of the carboxylic acid group contributes to the compound's acidity and solubility in water. The hydrophobic group at the 6-position of the pyridine ring, as mentioned in the second paper, can influence the lipophilicity of the compound, which is an important factor in its pharmacokinetic properties . Additionally, the ability of the compound to form hydrogen bonds can affect its binding affinity to biological targets, such as enzymes.

科学的研究の応用

Industrial Production

6-(4-Carboxyphenyl)nicotinic acid, a derivative of nicotinic acid, is used in various industrial applications. Nicotinic acid itself is a pyridine carboxylic acid, essential for human and animal nutrition, and is used as an antipelagic agent. It is primarily produced industrially by oxidizing 5-ethyl-2-methylpyridine with nitric acid. New technologies for producing nicotinic acid are crucial to meet the needs of green chemistry and to manage environmental impact. Research focuses on ecological methods to produce nicotinic acid from commercially available raw materials, highlighting potential industrial applications (Lisicki et al., 2022).

Sensor Technology

6-(4-Carboxyphenyl)nicotinic acid is utilized in creating sensitive materials for detecting specific ions. For example, a europium-based metal-organic framework synthesized with this compound acts as a dual sensor for phosphate anion and Fe3+ ion in aqueous media. The selectivity and sensitivity of this detection method have been explored through spectroscopic methods (Rao & Mandal, 2018).

Therapeutic Applications

While your request excludes information on drug use and dosage, it's important to note that derivatives of nicotinic acid, including 6-substituted nicotinic acid analogs, are studied for their therapeutic potential in various conditions. For instance, these compounds have shown potential as inhibitors of carbonic anhydrase III enzyme, relevant in managing dyslipidemia and cancer progression. Studies on these compounds aim to understand their binding mechanisms and inhibitory modes (Mohammad et al., 2017).

Chemical Research

6-(4-Carboxyphenyl)nicotinic acid is involved in chemical research for its properties and interactions. For example, studies on nicotinic acid complexes and ionic crystals of nicotinic acid provide insights into its characteristic features, such as hydrogen bonding and molecular structure. This research contributes to a broader understanding of the compound's applications in various fields (Athimoolam & Natarajan, 2007).

Environmental Applications

The use of 6-(4-Carboxyphenyl)nicotinic acid extends to environmental applications. For instance, studies focus on intensifying the recovery of nicotinic acid using reactive extraction methods in the food, pharmaceutical, and biochemical industries. This research aims to develop more efficient and environmentally friendly production and recovery processes (Kumar et al., 2008).

Safety and Hazards

作用機序

Target of Action

The primary target of 6-(4-Carboxyphenyl)nicotinic acid is the hepatocyte diacylglycerol acyltransferase-2 . This enzyme plays a crucial role in the final step of triglyceride synthesis in hepatocytes .

Mode of Action

6-(4-Carboxyphenyl)nicotinic acid inhibits hepatocyte diacylglycerol acyltransferase-2 . This inhibition prevents the final step of triglyceride synthesis in hepatocytes, limiting the availability of triglycerides for very low-density lipoproteins (VLDL) . This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .

Biochemical Pathways

The inhibition of triglyceride synthesis by 6-(4-Carboxyphenyl)nicotinic acid results in accelerated intracellular hepatic apo B degradation . This leads to the decreased secretion of VLDL and LDL particles . The compound also blocks hepatic catabolic uptake of HDL particles which contain apolipoprotein A-I . By augmenting reverse cholesterol levels, it increases the HDL-C levels .

Pharmacokinetics

It is known that the compound has high gi absorption . Its skin permeation is low .

Result of Action

The molecular and cellular effects of 6-(4-Carboxyphenyl)nicotinic acid’s action include the reduction of triglyceride synthesis, decreased production of VLDL and LDL particles, and increased levels of HDL-C .

Action Environment

The action of 6-(4-Carboxyphenyl)nicotinic acid can be influenced by environmental factors. For instance, in a weakly alkaline environment, the compound can sustain the release of nicotinic acid and zinc, which is effective at killing certain bacteria . Additionally, the compound has been used in the synthesis of a Zn-based metal–organic framework, which showed good adsorption selectivities for certain gases at 298 K .

特性

IUPAC Name |

6-(4-carboxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)11-6-5-10(7-14-11)13(17)18/h1-7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXRBGAQGOLFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687453 | |

| Record name | 6-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Carboxyphenyl)nicotinic acid | |

CAS RN |

676339-81-4 | |

| Record name | 6-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)